![molecular formula C19H13ClFN5OS B2435618 2-((1-(3-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)-N-(2-fluorofenil)acetamida CAS No. 893918-33-7](/img/structure/B2435618.png)

2-((1-(3-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)-N-(2-fluorofenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

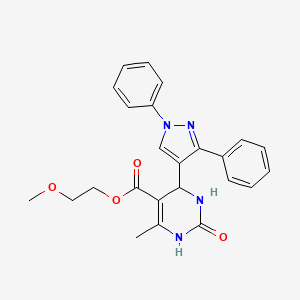

The compound you mentioned is a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic aromatic organic compound. These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available starting materials. The exact synthetic route would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of a compound like this would depend on its exact structure. Typically, sites of reactivity in organic molecules include functional groups, or areas with high electron density .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental techniques. These properties are often important for determining the compound’s suitability for use as a drug .Aplicaciones Científicas De Investigación

Síntesis orgánica: Protodesboronación catalítica

Los ésteres borónicos de pinacol son bloques de construcción valiosos en la síntesis orgánica. Si bien la desboronación funcionalizante de ésteres borónicos alquílicos está bien establecida, la protodesboronación sigue siendo menos explorada. Sin embargo, investigaciones recientes han reportado la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical . Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida. El protocolo se ha aplicado a la (−)-Δ8-THC y al colesterol protegidos con metoxilo, demostrando su versatilidad.

Inhibición de la tirosina quinasa de treonina (TTK): Pirido[2,3-d]pirimidin-7(8H)-onas

El diseño de inhibidores de TTK selectivos y biodisponibles por vía oral es crucial para la terapia contra el cáncer. Los investigadores han sintetizado una serie de pirido[2,3-d]pirimidin-7(8H)-onas como nuevos inhibidores de TTK . Estos compuestos son prometedores para el tratamiento específico del cáncer.

Arilación directa C–H: Derivados de pirrolo[2,3-d]pirimidina

Se ha desarrollado una arilación directa orto C–H en un solo recipiente catalizada por Pd de derivados de pirrolo[2,3-d]pirimidina. Este protocolo tolera varios grupos funcionales y proporciona pirrolo[2,3-d]pirimidinas que contienen bifenilo con rendimientos de buenos a excelentes . Estos compuestos podrían encontrar aplicaciones en química medicinal y ciencia de materiales.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, respectively.

Mode of Action

Similar compounds have shown strong binding affinity to their targets , which suggests that this compound may also bind to its targets and inhibit their activity.

Biochemical Pathways

Inhibition of ttk and rock kinases can affect cell division and migration , which are part of larger biochemical pathways such as the cell cycle and signal transduction.

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed in the digestive tract, distributed throughout the body, metabolized, and excreted.

Result of Action

Inhibition of ttk and rock kinases can lead to disruption of cell division and migration , potentially leading to cell death or reduced proliferation.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It’s possible that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .

Metabolic Pathways

It’s possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5OS/c20-12-4-3-5-13(8-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJQTFMOVXTOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)

![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)

![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)